molecular formula C12H19N B7868509 N-ethyl-4-phenylbutylamine CAS No. 34059-12-6

N-ethyl-4-phenylbutylamine

Cat. No. B7868509
CAS RN: 34059-12-6
M. Wt: 177.29 g/mol
InChI Key: CJKHOQLCNBFFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-phenylbutylamine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Analytical Chemistry Applications : A method was developed for the determination of ethyl N-phenyl carbamate and related compounds, using high-performance liquid chromatography (HPLC). This method is important for analytical chemistry applications (Milchert & Paździoch, 1994).

  • Synthesis of Amino Acid Esters : Ethyl 2,4-dioxo-4-phenylbutyrate, a compound related to N-ethyl-4-phenylbutylamine, was used to prepare enantiomerically pure α-hydroxy and α-amino acid esters on a large scale. This synthesis is important for producing homophenylalanine derivatives (Blaser et al., 2003).

  • Pharmaceutical Intermediate Synthesis : Ethyl 2-hydroxy-4-phenylbutyrate, a derivative, serves as an important intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors. A study demonstrated a kinetic resolution process for its production, highlighting its pharmaceutical importance (Liese et al., 2002).

  • Chromatographic Analysis : N-(4-Aminobutyl)-N-ethylisoluminol was used for labeling carboxylic acids in liquid chromatographic analysis. This demonstrates the role of related compounds in enhancing analytical techniques (Steijger et al., 1993).

  • Affinity Chromatography : The use of 4-phenylbutylamine in affinity chromatography to study ligand binding to α-chymotrypsin was explored, providing insights into the enzyme's binding behavior (Dunn & Gilbert, 1979).

  • Vibrational Spectroscopy Study : A study on the rotational isomers of 4-phenylbutylamine (4PBA) using vibrational spectroscopy offered insights into the structural and dynamic properties of this molecule (Ünal & Okur, 2017).

  • Biocatalysis in Pharmaceutical Synthesis : Candida krusei SW2026 was identified as a highly effective biocatalyst for the reduction of ethyl 2-oxo-4-phenylbutyrate, a key step in producing ACE inhibitors (Zhang et al., 2009).

properties

IUPAC Name

N-ethyl-4-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-13-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKHOQLCNBFFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318844
Record name N-Ethylbenzenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34059-12-6
Record name N-Ethylbenzenebutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34059-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylbenzenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-phenylbutylamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-phenylbutylamine
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-phenylbutylamine
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-phenylbutylamine
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-phenylbutylamine
Reactant of Route 6
Reactant of Route 6
N-ethyl-4-phenylbutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.